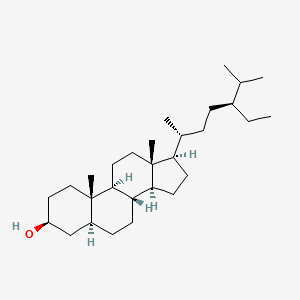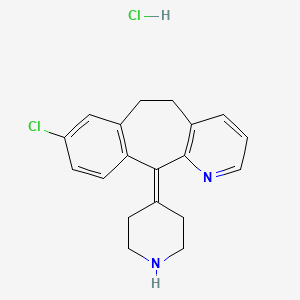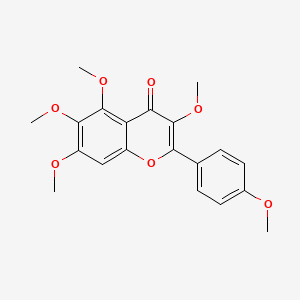
Fucostanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucostanol is a bioactive compound belonging to the sterol group, primarily isolated from marine algae. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is structurally similar to other sterols but possesses unique features that contribute to its distinct biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fucostanol can be synthesized through several methods, including extraction from marine algae and chemical synthesis. The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Chemical synthesis of this compound involves the cyclization of squalene oxide, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from marine algae due to its abundance in these sources. The process involves harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol, to obtain the crude extract. The extract is further purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Fucostanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and aldehydes.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound, resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as fucosterol, which exhibits enhanced biological activities. These derivatives are often used in further scientific research and industrial applications .
Aplicaciones Científicas De Investigación
Fucostanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mecanismo De Acción
Fucostanol exerts its effects through various molecular targets and pathways. It interacts with signaling molecules, receptors, enzymes, and transcription factors involved in cellular processes such as inflammation, oxidative stress, and apoptosis . Some of the key pathways influenced by this compound include the tumor necrosis factor (TNF) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway . These interactions contribute to its neuroprotective, anti-inflammatory, and anticancer effects.
Comparación Con Compuestos Similares
Fucostanol is often compared with other sterols, such as cholesterol, sitosterol, and stigmasterol. While these compounds share structural similarities, this compound possesses unique features that distinguish it from the others:
Propiedades
Fórmula molecular |
C29H52O |
|---|---|
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
LGJMUZUPVCAVPU-GJAZBXDESA-N |
SMILES isomérico |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)






![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)


